N-butyl-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-amine

Beschreibung

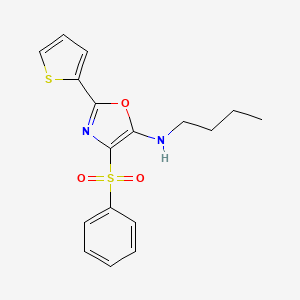

N-butyl-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a phenylsulfonyl group at position 4, a thiophen-2-yl moiety at position 2, and an n-butylamine group at position 5. The thiophene substituent contributes aromaticity and possible π-π stacking interactions, and the n-butyl chain may improve lipophilicity, affecting pharmacokinetic properties such as membrane permeability .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-butyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-2-3-11-18-16-17(19-15(22-16)14-10-7-12-23-14)24(20,21)13-8-5-4-6-9-13/h4-10,12,18H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQSWRZRPHLQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-butyl-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structural combination of an oxazole ring, a butyl group, a phenylsulfonyl moiety, and a thiophene ring. This specific arrangement is believed to contribute to its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, particularly proteases. Notably, it has shown inhibitory effects on cathepsin B , an enzyme implicated in cancer progression and inflammation. The presence of the phenylsulfonyl group is crucial for this activity, as compounds with similar structures often exhibit potent protease inhibition.

Binding Affinity Studies

Molecular docking studies have indicated that this compound effectively binds to the active sites of target enzymes, enhancing its potential as a therapeutic agent. The interaction models suggest that the oxazole and thiophene rings play a critical role in these binding interactions, potentially leading to significant biological effects.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug.

Anti-inflammatory Effects

The compound's ability to inhibit cathepsin B also suggests potential anti-inflammatory properties. By modulating protease activity, it may reduce inflammation associated with various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-amino-N-(4-methylphenyl)sulfonylpyrazol | Contains a pyrazole ring | Known for anti-inflammatory properties |

| 4-methyl-N-(phenylsulfonyl)pyridine | Contains a pyridine ring | Exhibits antimicrobial activity |

| 1-(4-fluorophenyl)sulfonamido-thiophene | Contains a thiophene ring | Potentially active against cancer |

This compound stands out due to its combination of an oxazole ring with both butylic and phenysulfonamide moieties, which may provide distinct pharmacological profiles compared to other compounds listed above.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against tumor cells.

- Inhibition Assays : Enzyme inhibition assays demonstrated that this compound effectively inhibits cathepsin B with IC50 values comparable to known inhibitors in the field .

- Mechanistic Insights : Studies utilizing molecular docking have provided insights into the binding interactions between the compound and target enzymes, revealing potential pathways for therapeutic intervention.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Group Variations

A closely related compound, N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine (), substitutes the phenylsulfonyl group with a 4-chlorophenylsulfonyl moiety. The chlorine atom introduces an electron-withdrawing effect, which could stabilize the sulfonyl group and alter electronic distribution across the oxazole ring. This modification might enhance metabolic stability or binding affinity in biological systems compared to the unsubstituted phenylsulfonyl group in the target compound .

Heterocyclic Ring Modifications

- Thiophene vs. Furan : Replacing thiophene (in the target compound) with furan (as in and ) reduces aromaticity and increases polarity due to oxygen's electronegativity. Thiophene's sulfur atom may facilitate hydrophobic interactions in protein binding pockets, whereas furan's oxygen could engage in hydrogen bonding. For example, benzothiophene acrylonitrile derivatives () demonstrate potent anticancer activity (GI₅₀ < 10 nM), suggesting that thiophene-containing analogs like the target compound may similarly target cancer pathways .

- Oxazole vs. Thiazole: Compounds such as 5-benzyl-4-(furan-2-yl)-N-(4-methoxybenzyl)thiazol-2-amine () replace oxazole with thiazole.

N-Substituent Variations

- Butylamine vs. In contrast, the 4-methoxybenzyl group in introduces a polar methoxy substituent, which may improve water solubility but reduce membrane permeability .

- Positional Differences : In N-(4-(4-butylphenyl)thiazol-2-yl)-2-phenylacetamide (), the butyl group is attached to a phenyl ring rather than the amine. This positional variance could lead to distinct conformational preferences and steric effects during target binding .

Data Table: Key Structural and Hypothetical Functional Differences

Research Implications and Limitations

The sulfonyl group may confer resistance to efflux pumps (as seen in ), and the thiophene moiety could enhance target binding through hydrophobic interactions. However, empirical studies are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.